molecular formula C6H6ClNO B1591149 5-Chloro-3-methylpyridin-2-ol CAS No. 58498-61-6

5-Chloro-3-methylpyridin-2-ol

Cat. No.: B1591149
CAS No.: 58498-61-6
M. Wt: 143.57 g/mol
InChI Key: CBGCPCNUPUGPIF-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, featuring a chlorine atom at the 5-position and a methyl group at the 3-position, with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylpyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methylpyridin-2-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-3-methylpyridin-2-ol can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming 5-chloro-3-methylpyridin-2-one.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 3-methylpyridin-2-ol.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: 5-Chloro-3-methylpyridin-2-one.

    Reduction: 3-Methylpyridin-2-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-3-methylpyridin-2-ol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: While specific medicinal applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could uncover new therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyridin-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

    5-Chloro-2-methylpyridin-3-ol: Similar structure but with the chlorine and methyl groups at different positions.

    5-Chloro-4-methylpyridin-2-ol: Another isomer with the chlorine and methyl groups at different positions.

    3-Chloro-5-methylpyridin-2-ol: A compound with the chlorine and methyl groups swapped compared to 5-Chloro-3-methylpyridin-2-ol.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the chlorine and methyl groups can significantly affect the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCPCNUPUGPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558881
Record name 5-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-61-6
Record name 5-Chloro-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58498-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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